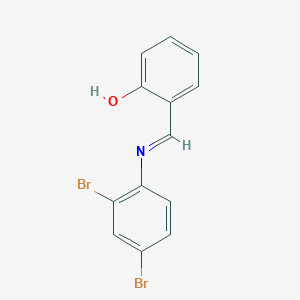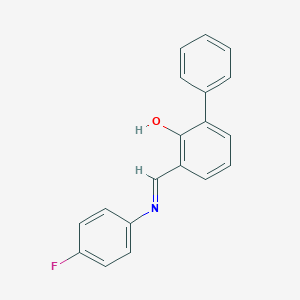
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline (NBSMA) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the laboratory. It is a highly versatile compound that is used in a variety of reactions and processes, including synthesis, catalysis, and biological research. NBSMA is a non-toxic, cost-effective, and easy-to-use reagent that has been widely used in organic synthesis and laboratory research.
科学的研究の応用
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been used extensively in laboratory research, particularly in the fields of organic synthesis and biochemistry. It is an excellent reagent for the synthesis of a variety of heterocyclic compounds, including quinolines, isoquinolines, and quinoxalines. In addition, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline can be used as a catalyst for a variety of reactions, including the Diels-Alder reaction, the Michael reaction, and the aldol condensation. Furthermore, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been used in the synthesis of a variety of biologically active compounds, including drugs and natural products.
作用機序
The mechanism of action of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is still under investigation. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a Lewis base. This complex then undergoes a cyclization reaction, which results in the formation of the desired product. Furthermore, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is believed to act as a catalyst for certain reactions, such as the Diels-Alder reaction and the Michael reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline are still being investigated. However, some studies have shown that the compound has anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has been shown to have a positive effect on the immune system and to be an effective inhibitor of certain enzymes.
実験室実験の利点と制限
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is an excellent reagent for laboratory experiments due to its low cost, ease of use, and high purity. Furthermore, the compound is non-toxic and has a wide range of applications. However, N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline is not suitable for use in reactions that require high temperatures or pressures, as it can decompose at high temperatures.
将来の方向性
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline has a wide range of potential applications, and there are many future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline, as well as its potential applications in drug development. Additionally, further studies could be conducted to explore the potential of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline as a catalyst for other reactions, such as the Wittig reaction or the Heck reaction. Finally, further research could be conducted to investigate the potential of N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline as a fluorescent dye or as a component of nanomaterials.
合成法
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline can be synthesized in a variety of ways. The most common method involves the reaction of 3-bromo-2-methylaniline with tert-butylsalicylaldehyde in the presence of a base. This reaction produces N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline in a high yield with excellent purity. Other methods of synthesis include the reaction of 3-bromo-2-methylaniline with ethyl salicylate in the presence of a base, or the reaction of 3-bromo-2-methylaniline with p-toluenesulfonyl chloride in the presence of a base.
特性
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]-6-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWTICFLNCDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-4-bromo-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)
![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)



![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)